

Rebaudioside G: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rebaudioside G

Cat. No.: B1342904

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside G, a minor steviol glycoside isolated from the leaves of *Stevia rebaudiana* Bertoni, is a subject of growing interest in the fields of sweetener research and development.^[1] As a member of the steviol glycoside family, it shares the characteristic diterpenoid steviol backbone glycosylated with sugar moieties. Understanding the physicochemical properties of **Rebaudioside G** is fundamental for its application in food, beverage, and pharmaceutical formulations. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Rebaudioside G**, supported by experimental methodologies and visual representations to aid in research and development.

Physicochemical Properties

The physicochemical properties of **Rebaudioside G** are crucial for determining its behavior in various systems, including its solubility, stability, and interaction with other molecules. While specific experimental data for some properties of **Rebaudioside G** are not readily available in the public domain, this section summarizes the known information and provides comparative data from closely related steviol glycosides.

Table 1: Summary of Physicochemical Properties of **Rebaudioside G** and Related Steviol Glycosides

Property	Rebaudioside G	Rebaudioside A (for comparison)	Stevioside (for comparison)
Molecular Formula	$C_{38}H_{60}O_{18}$ [2][3]	$C_{44}H_{70}O_{23}$ [4]	$C_{38}H_{60}O_{18}$
Molecular Weight	804.87 g/mol [2][3]	967.01 g/mol [4]	804.87 g/mol
CAS Number	127345-21-5[2][3]	58543-16-1[4]	57817-89-7
Melting Point	Data not available	242-244 °C[5]	196-198 °C[6]
Optical Rotation	Data not available	$[\alpha]^{25}_D -29^\circ$ to -31° [7]	$[\alpha]^{25}_D -34.2^\circ$
Solubility in Water	Poor (inferred)	Poorly soluble (<8 g/L)[8][9]	Poorly soluble (<8 g/L)[8][9]
Solubility in Ethanol	Data not available	Poorly soluble (<4.0 g/L)[9][10]	Higher solubility, temperature-dependent (40.5 g/L at 5°C to 281.3 g/L at 50°C)[9]
Appearance	White to off-white powder (inferred)	White powder[4]	White to off-white powder or granular[6]

Note: Specific quantitative data for the melting point, optical rotation, and solubility of **Rebaudioside G** are not widely published. The data for Rebaudioside A and Stevioside are provided for comparative purposes, as they are the most abundant and well-studied steviol glycosides.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe generalized methodologies that can be applied to **Rebaudioside G**.

Determination of Melting Point (Capillary Method)

This method is a widely used technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[2][11]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** Ensure the **Rebaudioside G** sample is completely dry and finely powdered. If necessary, grind the sample using a mortar and pestle.[1]
- **Loading the Capillary Tube:** Press the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[11]
- **Measurement:**
 - Insert the capillary tube into the heating block of the melting point apparatus.
 - If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.
 - Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[12]
 - Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]
- **Reporting:** The melting point is reported as a range of these two temperatures.

Measurement of Optical Rotation

Optical rotation is a key property for characterizing chiral molecules like **Rebaudioside G**.

Principle: A solution of the optically active substance is placed in a polarimeter, and the angle to which the plane of polarized light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.

Apparatus:

- Polarimeter
- Volumetric flask
- Analytical balance
- Polarimeter cell (typically 1 dm)

Procedure:

- **Solution Preparation:**
 - Accurately weigh a known mass of **Rebaudioside G**.
 - Dissolve the sample in a suitable solvent (e.g., ethanol or water) in a volumetric flask and dilute to a known volume to obtain a precise concentration.
- **Zeroing the Polarimeter:** Fill the polarimeter cell with the pure solvent and place it in the instrument. Set the reading to zero.[\[13\]](#)
- **Sample Measurement:**
 - Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.
 - Place the filled cell in the polarimeter and record the observed rotation (α).
 - Note the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm).[\[14\]](#)

- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the following formula:

$$[\alpha]^T_\lambda = \alpha / (l \times c)$$

Where:

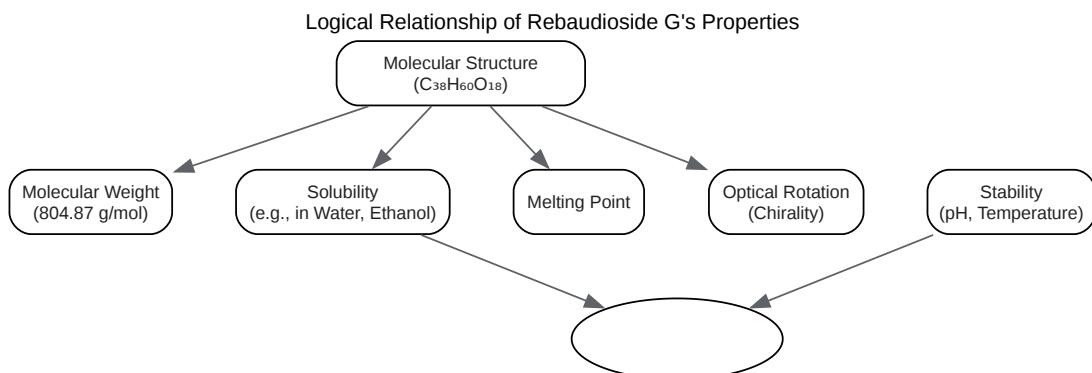
- T is the temperature in degrees Celsius.
- λ is the wavelength of light.
- α is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL.[\[13\]](#)

Determination of Solubility

Understanding the solubility of **Rebaudioside G** in different solvents is critical for its formulation.

Principle: An excess amount of the solute is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

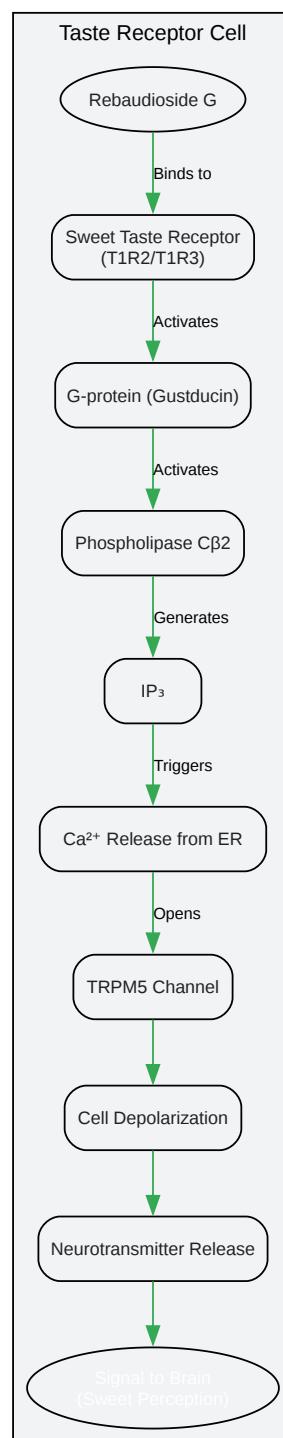
Apparatus:

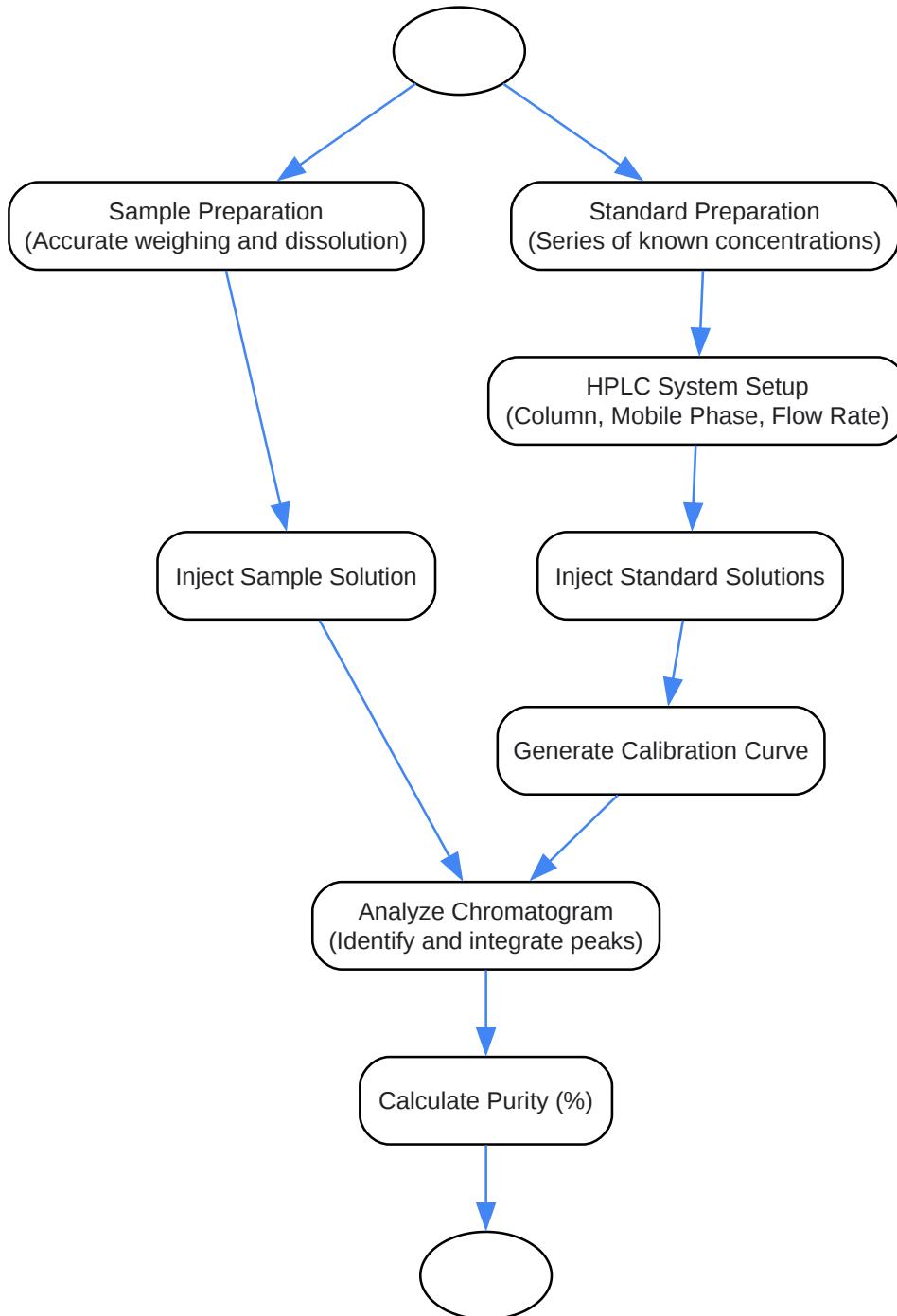

- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system
- Syringe filters (e.g., 0.45 μm)

Procedure:

- Equilibration:
 - Add an excess amount of **Rebaudioside G** to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.
 - Agitate the vials in a constant temperature shaker or water bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Preparation for Analysis:
 - Allow the vials to stand at the same constant temperature to let undissolved solids settle.
 - Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification by HPLC:
 - Prepare a series of standard solutions of **Rebaudioside G** of known concentrations.
 - Analyze the standard solutions and the diluted sample solution by HPLC. A common method for steviol glycosides involves a C18 column with a mobile phase of acetonitrile and water.
 - Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of **Rebaudioside G** in the diluted sample solution from the calibration curve and calculate the original concentration in the saturated solution, which represents its solubility.

Signaling Pathway and Logical Relationships


The sweet taste of steviol glycosides is primarily mediated by their interaction with the T1R2/T1R3 sweet taste receptors on the tongue. The following diagrams illustrate the logical relationships of **Rebaudioside G**'s properties and a simplified representation of the sweet taste signaling pathway.


[Click to download full resolution via product page](#)

Physicochemical properties influencing application.

Simplified Sweet Taste Signaling Pathway for Steviol Glycosides

Experimental Workflow for HPLC Purity Analysis of Rebaudioside G

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Rebaudioside G | 127345-21-5 | OR44887 | Biosynth [biosynth.com]
- 3. Rebaudioside G | TargetMol [targetmol.com]
- 4. Rebaudioside A - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. fda.gov [fda.gov]
- 7. rebaudioside g suppliers UK [ukchemicalsuppliers.co.uk]
- 8. nutrafoods.eu [nutrafoods.eu]
- 9. researchgate.net [researchgate.net]
- 10. ecdn6.globalso.com [ecdn6.globalso.com]
- 11. glpbio.com [glpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- To cite this document: BenchChem. [Rebaudioside G: A Comprehensive Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342904#physicochemical-properties-of-rebaudioside-g>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com